ベロラニブ

概要

説明

Beloranib is a former drug candidate for the treatment of obesity. It was discovered by CKD Pharmaceuticals and its clinical development was led by Zafgen . The drug development was halted in 2016 after deaths during clinical trials .

Synthesis Analysis

Beloranib is a MetAP2 inhibitor that was previously investigated for the treatment of Prader-Willi syndrome . It was associated with venous thrombotic adverse events likely resulting from drug effects on vascular endothelial cells (ECs) .

Molecular Structure Analysis

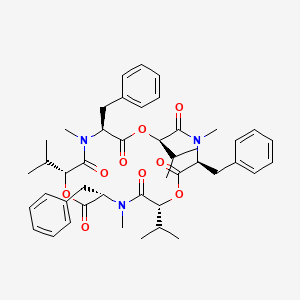

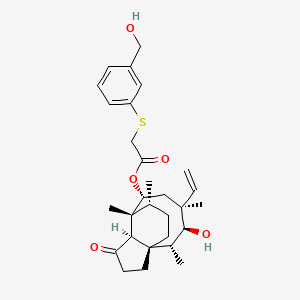

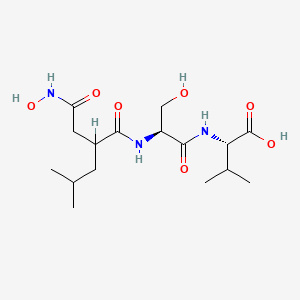

Beloranib is a synthetic derivative of the antimicrobial agent fumagillin, from Aspergillus fumigatus . The beloranib chemical structure features a basic nitrogen with a high pK a (9.4) that makes it prone to protonation in acidic conditions .

Physical and Chemical Properties Analysis

Beloranib has a molecular weight of 499.648 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, 12 rotatable bonds, and a topological polar surface area of 73.06 .

科学的研究の応用

肥満と2型糖尿病の治療

ベロラニブは、メチオニンアミノペプチダーゼ2(MetAP2)阻害剤であり、肥満と2型糖尿病の患者さんの治療における有効性が研究されています . 多施設共同無作為化二重盲検プラセボ対照臨床試験において、肥満と2型糖尿病の参加者にベロラニブが投与されました。 その結果、体重の有意な減少とHbA1cレベルの改善が見られました .

内皮細胞増殖の阻害

ベロラニブは、内皮細胞増殖を阻害することがわかっています . この特性は、過剰な内皮細胞増殖を特徴とする疾患の治療に役立つ可能性があります。

血管新生抑制

ベロラニブの高用量は、血管新生を抑制することが示されています . 血管新生は、新しい血管の形成であり、癌の成長と転移に重要な役割を果たします。 したがって、ベロラニブの血管新生抑制能力は、癌治療に活用できる可能性があります。

腫瘍発生の抑制

ベロラニブは、血管新生を抑制するだけでなく、腫瘍発生を抑制することもわかっています . これは、ベロラニブが癌治療における新しい治療薬として使用できる可能性を示唆しています。

血糖コントロールの改善

ベロラニブは、血糖コントロールを改善する能力を示しています . これは、糖尿病患者さんの血糖値管理のための潜在的な治療薬となります。

脂肪量の減少

肥満と糖尿病の前臨床モデルにおいて、ベロラニブのようなMetAP2阻害剤は、脂肪量の著しい減少を特徴とする体重減少を引き起こすことがわかっています . これは、ベロラニブが肥満の治療に使用できる可能性を示唆しています。

Safety and Hazards

作用機序

Target of Action

Beloranib primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is involved in the removal of the amino-terminal methionine residue from nascent proteins, which is a crucial step in protein synthesis. By inhibiting MetAP2, Beloranib can influence various metabolic processes.

Mode of Action

Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It binds to MetAP2 and inhibits its activity, thereby affecting the metabolic processes that this enzyme is involved in .

Biochemical Pathways

The inhibition of MetAP2 by Beloranib affects several biochemical pathways. In preclinical models of obesity and diabetes, MetAP2 inhibitors have been shown to produce weight loss characterized by markedly reduced adiposity and increased glycaemic control, as well as transiently reduced food intake .

Pharmacokinetics

Clinical trials have administered beloranib subcutaneously twice weekly , suggesting that this route of administration is effective for the drug.

Result of Action

The inhibition of MetAP2 by Beloranib leads to several molecular and cellular effects. It has demonstrated consistent and substantial weight loss and glucose-lowering effects in clinical studies of general obesity, hypothalamic-injury-associated obesity, and Prader–Willi syndrome . It’s important to note that the development of beloranib was halted due to an imbalance of venous thromboembolism events in beloranib-treated individuals .

Action Environment

The action of Beloranib can be influenced by various environmental factors. For instance, the occurrence of unexpected serious venous thromboembolism adverse events across Beloranib clinical trials led to the termination of Beloranib development . This suggests that certain conditions or factors in the patient’s body, such as a predisposition to thromboembolism, could potentially influence the action and efficacy of Beloranib.

生化学分析

Biochemical Properties

Beloranib plays a crucial role in biochemical reactions by inhibiting the enzyme methionine aminopeptidase 2 (MetAP2). Methionine aminopeptidase 2 is a cytosolic metalloenzyme that cleaves the N-terminal methionine from nascent proteins. By inhibiting methionine aminopeptidase 2, beloranib disrupts the normal processing of proteins, leading to various downstream effects. Beloranib interacts with methionine aminopeptidase 2 through binding interactions, which result in the inhibition of the enzyme’s activity .

Cellular Effects

Beloranib has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, beloranib has been shown to reduce adiposity and improve glycemic control in preclinical models of obesity and diabetes. The compound’s effects on cell signaling pathways include the modulation of pathways involved in lipid metabolism and glucose homeostasis. Additionally, beloranib affects gene expression by altering the expression of genes related to metabolic processes .

Molecular Mechanism

The molecular mechanism of action of beloranib involves its binding interactions with methionine aminopeptidase 2. By inhibiting methionine aminopeptidase 2, beloranib prevents the cleavage of the N-terminal methionine from nascent proteins, leading to the accumulation of these proteins in their unprocessed form. This inhibition results in changes in gene expression and enzyme activity, ultimately affecting metabolic processes. Beloranib’s effects on enzyme inhibition and gene expression contribute to its ability to reduce adiposity and improve glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beloranib have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that beloranib can produce sustained weight loss and glycemic control over extended periods. The stability of beloranib and its degradation products can influence its efficacy and safety. Long-term studies have indicated that beloranib’s effects on cellular function are maintained over time, with consistent reductions in adiposity and improvements in glycemic control .

Dosage Effects in Animal Models

The effects of beloranib vary with different dosages in animal models. Studies have shown that higher doses of beloranib result in greater weight loss and improved glycemic control. There are threshold effects observed, where increasing the dosage beyond a certain point does not result in further improvements. Additionally, high doses of beloranib have been associated with toxic or adverse effects, such as venous thromboembolism events. Therefore, it is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .

Metabolic Pathways

Beloranib is involved in various metabolic pathways, including those related to lipid metabolism and glucose homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting methionine aminopeptidase 2, beloranib affects the processing of proteins involved in metabolic processes, resulting in alterations in lipid and glucose metabolism. These changes contribute to the compound’s ability to reduce adiposity and improve glycemic control .

Transport and Distribution

Beloranib is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Studies have shown that beloranib is distributed to adipose tissues, where it exerts its effects on lipid metabolism and glucose homeostasis. The transport and distribution of beloranib are important factors in determining its overall efficacy and safety .

Subcellular Localization

The subcellular localization of beloranib plays a role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization signals ensure that beloranib reaches its intended site of action, where it can interact with methionine aminopeptidase 2 and exert its effects. The subcellular localization of beloranib is crucial for its ability to modulate metabolic processes and produce therapeutic effects .

特性

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFKUBILQRZCK-MJSCXXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179800 | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251111-30-5, 609845-93-4 | |

| Record name | Beloranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beloranib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZGN 433 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beloranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beloranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELORANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)